Product packaging for Lamivudine sulfoxide(Cat. No.:)

Lamivudine sulfoxide

Cat. No.: B1200757
M. Wt: 245.26 g/mol
InChI Key: LJMQAXFNQNADRZ-FYZWQCAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Lamivudine (B182088) Sulfoxide (B87167) as a Metabolite within Nucleoside Analog Research

Lamivudine is a synthetic nucleoside analog that plays a critical role in the treatment of HIV-1 and hepatitis B virus (HBV) infections. drugbank.comsimsonpharma.com Its mechanism of action involves intracellular phosphorylation to its active triphosphate form, which then inhibits viral reverse transcriptase and terminates the viral DNA chain. drugbank.compharmgkb.org

Metabolism of lamivudine is a relatively minor elimination pathway, with the majority of the drug being excreted unchanged in the urine. drugbank.compharmgkb.org However, a small percentage, approximately 5-10% of an oral dose, is converted to its trans-sulfoxide metabolite. nih.govfda.govacs.org This biotransformation is catalyzed by sulfotransferases. drugbank.com The resulting compound, lamivudine sulfoxide, is then also eliminated through the kidneys. nih.govnih.gov

Within the broader field of nucleoside analog research, the study of metabolites like this compound is significant. While the parent drug is the primary active agent, its metabolites can sometimes possess their own pharmacological or toxicological properties. Academic investigations have confirmed that this compound is pharmacologically inactive in in-vitro antiviral screens. nih.gov

Significance of Metabolite Characterization in Drug Discovery and Development (Non-Clinical Perspective)

From a non-clinical standpoint, the characterization of metabolites is a fundamental aspect of drug discovery and development. bioivt.com This process involves identifying the metabolic pathways of a drug candidate and determining the structure and properties of its metabolites. wuxiapptec.com

The key reasons for this emphasis on metabolite characterization include:

Understanding the Complete Pharmacokinetic Profile: A full picture of a drug's absorption, distribution, metabolism, and excretion (ADME) cannot be achieved without accounting for its metabolites. bioivt.com

Informing the Selection of Appropriate Animal Models: Comparing the metabolic profiles of a drug in different animal species and humans helps in selecting the most relevant preclinical models for toxicological studies. bioivt.comfda.gov

Guiding Clinical Trial Design: Knowledge of a drug's metabolic fate can inform dosing strategies and help anticipate potential drug-drug interactions. bioivt.com

Regulatory bodies such as the FDA provide guidance on when nonclinical safety testing of a drug metabolite is warranted. fda.govtandfonline.com Generally, if a metabolite is found at significantly higher concentrations in humans than in the animal species used for toxicity testing, or if it constitutes more than 10% of the total drug-related exposure in humans, further safety evaluation of that metabolite may be required. tandfonline.comaxcelead.com

Overview of Academic Research Trajectories for this compound

Academic research on this compound has primarily focused on a few key areas:

Identification and Quantification: A significant body of research has been dedicated to developing and validating analytical methods to detect and quantify lamivudine and its metabolites, including the sulfoxide form, in biological samples. acs.orgtechnologynetworks.comresearchgate.netrjptonline.org Techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been instrumental in these efforts. acs.orgtechnologynetworks.com

Stereochemistry: Lamivudine itself is an enantiomer, and its sulfoxide metabolite also possesses stereoisomers. Research has been conducted to characterize the specific stereochemistry of the trans-sulfoxide metabolite. fda.govmedkoo.com

Pharmacokinetic Studies: Investigations into the pharmacokinetics of lamivudine have inherently included the study of its sulfoxide metabolite to understand its formation and elimination patterns, particularly in specific patient populations such as those with renal impairment. nih.gov

Biological Activity: In vitro studies have been performed to determine the antiviral activity of this compound. These studies have consistently shown that the metabolite is pharmacologically inactive against HIV and HBV. nih.gov

While the primary focus of lamivudine research remains on the parent drug's efficacy and safety, the continued academic interest in its sulfoxide metabolite underscores the importance of a thorough understanding of a drug's complete metabolic profile.

Interactive Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C8H11N3O4S fda.gov
Molecular Weight 245.26 g/mol fda.gov
Stereochemistry Absolute fda.govncats.io
Defined Stereocenters 3 / 3 fda.govncats.io

Table 2: Research Findings on this compound

Research AreaKey FindingSource
Metabolism Approximately 5-10% of an oral dose of lamivudine is metabolized to the trans-sulfoxide form. nih.govfda.govacs.org
Enzymatic Pathway The biotransformation is catalyzed by sulfotransferases. drugbank.com
Elimination Primarily eliminated unchanged in the urine. nih.govnih.gov
Pharmacological Activity Shown to be pharmacologically inactive in in-vitro antiviral screens. nih.gov
Analytical Detection Commonly identified and quantified using HPLC and LC-MS/MS methods. acs.orgtechnologynetworks.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N3O4S B1200757 Lamivudine sulfoxide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11N3O4S

Molecular Weight

245.26 g/mol

IUPAC Name

4-amino-1-[(2S,5R)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one

InChI

InChI=1S/C8H11N3O4S/c9-5-1-2-11(8(13)10-5)6-4-16(14)7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+,16?/m1/s1

InChI Key

LJMQAXFNQNADRZ-FYZWQCAOSA-N

SMILES

C1C(OC(S1=O)CO)N2C=CC(=NC2=O)N

Isomeric SMILES

C1[C@@H](O[C@@H](S1=O)CO)N2C=CC(=NC2=O)N

Canonical SMILES

C1C(OC(S1=O)CO)N2C=CC(=NC2=O)N

Synonyms

GI 138870X
GI-138870X
lamivudine sulfoxide

Origin of Product

United States

Formation and Biochemical Pathways of Lamivudine Sulfoxide

Enzymatic Formation of Lamivudine (B182088) Sulfoxide (B87167)

The conversion of lamivudine to lamivudine sulfoxide is an enzymatic process involving oxidation at the sulfur atom of the oxathiolane ring. This biotransformation results in the formation of the trans-sulfoxide metabolite, which has been identified as the only known metabolite of lamivudine in humans. hres.canih.govviivhealthcare.com

The biotransformation of lamivudine to its sulfoxide metabolite is catalyzed by sulfotransferases. drugbank.comnih.gov This class of enzymes is responsible for the sulfoxidation reaction that introduces an oxygen atom to the sulfur heteroatom in the lamivudine structure. drugbank.comnih.gov Metabolism via the cytochrome P450 (CYP450) enzyme system is not a significant pathway for lamivudine, highlighting the primary role of sulfoxidation in its metabolic clearance. nih.govacs.org

Research has identified a specific enzyme responsible for the sulfoxidation of lamivudine. Studies indicate that Sulfotransferase 1A1 (ST1) is the enzyme that transforms lamivudine into this compound, which is also denoted as 3TC-SO. nih.govresearchgate.netresearchgate.net The resulting metabolite is considered pharmacologically inactive based on in-vitro antiviral screenings. nih.govnih.gov

Role of Sulfotransferases in this compound Generation

Metabolic Fate and Distribution in Preclinical Models (Non-Human)

Preclinical studies in animal models have provided insights into the metabolic fate and distribution of lamivudine and its sulfoxide metabolite. These investigations are crucial for understanding the pharmacokinetics of the compound before human studies.

Animal studies have elucidated the excretion pathways for lamivudine and its sulfoxide metabolite. In rats, hepatic metabolism accounts for the conversion of approximately 5-10% of a lamivudine dose into the trans-sulfoxide metabolite. nih.govacs.orgpharmgkb.org The majority of the drug, around 70%, is excreted unchanged in the urine. nih.govacs.org Studies in lactating rats show that lamivudine is excreted into milk. europa.eu Following an oral dose in rats, about 60% of drug-related material was found in the urine within 24 hours, primarily as the unchanged parent drug, with minor metabolites accounting for less than 5%. europa.eu The remainder was recovered in the feces. europa.eu In dog studies, the trans-sulfoxide metabolite can constitute up to 50% of the drug-related material found in urine. nih.gov It is suggested that ATP-binding cassette (ABC) transporters may be involved in extruding this compound from cells, facilitating its removal via the kidneys. nih.govfrontiersin.org

Excretion of Lamivudine and Metabolites in Rats (Oral Administration)
CompoundExcretion RoutePercentage of DoseSource
Unchanged LamivudineUrine~70% nih.govacs.org
Trans-sulfoxide MetaboliteHepatic Metabolism~5-10% nih.govacs.orgpharmgkb.org
Total Drug-Related MaterialUrine (within 24h)~60% europa.eu
Unchanged DrugFecesRemaining Portion europa.eu

Metabolic studies using isolated biological systems, such as peripheral blood mononuclear cells (PBMCs), have helped to model the intracellular kinetics of lamivudine. asm.org These models show that the primary metabolic activity within the cell is the phosphorylation of lamivudine to its active triphosphate form. asm.org However, these studies also indicate that the active lamivudine triphosphate can be recycled back to lamivudine monophosphate through a metabolite that has not been definitively characterized. asm.org In-vitro antiviral screens have demonstrated that the trans-sulfoxide metabolite is pharmacologically inactive. nih.govnih.gov

Investigation of Excretion Pathways of the Sulfoxide Metabolite in Animal Studies

Influence of Substrate and Environmental Factors on Sulfoxide Formation

The formation of this compound can be influenced by physiological and environmental conditions. One significant factor is renal function. nih.gov In preclinical models of progressive renal impairment, the primary renal elimination pathway for lamivudine is diminished. nih.gov Consequently, the metabolic route becomes more prominent, leading to an increased formation of the trans-sulfoxide metabolite. nih.gov The ratio of metabolite to parent lamivudine in urine was observed to increase from approximately 10% in subjects with normal renal function to as high as 50% in those with severe renal impairment. nih.govnih.gov Additionally, forced degradation studies have shown that lamivudine is unstable under oxidative conditions, leading to the formation of degradation products. researchgate.net

Stereochemical Investigations of Lamivudine Sulfoxide

Elucidation of Absolute and Relative Stereochemistry of the Sulfoxide (B87167) Moiety

The introduction of a sulfoxide group in lamivudine (B182088) creates a new chiral center, resulting in diastereomers. The absolute and relative stereochemistry of these isomers have been determined through a combination of separation and analytical techniques. Lamivudine itself has two stereocenters, leading to four stereoisomers. google.com The pharmaceutically active form is the (-)-cis isomer with a (2R, 5S) absolute configuration. google.comnewdrugapprovals.org The oxidation of the sulfur atom in the 1,3-oxathiolane (B1218472) ring of lamivudine gives rise to two diastereomeric sulfoxide metabolites. medkoo.commedkoo.com

The separation of the stereoisomers of lamivudine and its derivatives is a critical step in their analysis. While specific methods for lamivudine sulfoxide are not extensively detailed in the provided results, techniques used for the parent compound, lamivudine, offer insight into potential approaches.

For lamivudine, resolution of enantiomers and diastereomers has been achieved through several methods:

Enzymatic Resolution: This technique has been effectively used for the kinetic resolution of 1,3-oxathiolane derivatives, which are key intermediates in the synthesis of lamivudine. acs.org Enzymes can selectively acylate one enantiomer, allowing for the separation of the stereoisomers. acs.org For instance, Candida antarctica lipase (B570770) B (CAL B) and surfactant-treated subtilisin Carlsberg (STS) have demonstrated the ability to control the stereochemistry in the asymmetric formation of these five-membered rings. acs.org

Diastereomeric Salt Formation: The formation of diastereomeric salts using a chiral acid is a classical resolution method. For lamivudine, chiral acids such as (S)-2,2′-dihydroxy-1,1′-binaphthyl [(S)-BINOL] have been used to separate the cis-(±) isomers. google.comgoogle.com This method relies on the differential solubility of the resulting diastereomeric complexes. google.com

Chromatographic Separation: High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful tool for separating stereoisomers. For lamivudine and its related compounds, various chiral columns have been employed. researchgate.netresearchgate.net For example, a Chiralpak IA column has been used in ultra-high performance supercritical fluid chromatography (UHPSFC) to separate all six stereoisomers of lamivudine and tenofovir (B777) disoproxil fumarate. researchgate.net Amylose-based CSPs have also been utilized for the separation of similar sulfoxide compounds. researchgate.net Column chromatography has also been used to separate N-acetylated diastereomers of lamivudine intermediates. newdrugapprovals.orggoogle.com

These techniques, particularly chiral HPLC, are directly applicable to the separation and resolution of the (R)- and (S)-sulfoxide diastereomers of lamivudine.

The definitive assignment of the absolute and relative stereochemistry of this compound isomers relies on a combination of powerful analytical methods.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is not only a separation technique but also a method for determining the enantiomeric purity of a sample. researchgate.net By comparing the retention times of the separated isomers with those of known standards, the stereochemical composition can be determined. acs.org The development of efficient chiral HPLC methods is crucial for the quality control of enantiomerically pure drugs and their metabolites. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of a molecule, including the absolute configuration of all chiral centers. psu.eduacs.org This technique has been instrumental in confirming the stereochemistry of lamivudine and its polymorphs. psu.edu For instance, the crystal structure of one polymorph of lamivudine was solved in the space group P43212, confirming one molecule in the asymmetric unit. psu.edu While a specific crystal structure for this compound is not detailed in the search results, this method would be the gold standard for its stereochemical elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly 1D and 2D techniques like HETCOR and NOE, is a powerful tool for elucidating the structure and relative stereochemistry of molecules in solution. acs.orgpsu.edu For lamivudine, detailed ¹H and ¹³C NMR data have been reported, aiding in the assignment of its structure. newdrugapprovals.orgpsu.edu The Nuclear Overhauser Effect (NOE) can be used to determine the spatial proximity of atoms, which helps in assigning the relative configuration of stereocenters. acs.org For example, NOE NMR spectroscopy was used to elucidate the chirality control in the enzyme-catalyzed dynamic kinetic resolution of 1,3-oxathiolane derivatives. acs.org

The combination of these techniques provides a comprehensive approach to the stereochemical investigation of this compound.

Chiral Resolution and Separation Techniques for this compound Stereoisomers

Stereoselectivity of Sulfoxidation Pathways

The formation of this compound from its parent drug, lamivudine, can proceed through stereoselective pathways, leading to a non-racemic mixture of the sulfoxide diastereomers.

Enzymatic Stereospecificity in this compound Formation

The biotransformation of lamivudine to its sulfoxide metabolite is catalyzed by enzymes. nih.gov In humans, the primary metabolite found is the trans-sulfoxide. nih.gov This suggests that the enzymatic oxidation of the sulfur atom is stereospecific. While the specific enzymes responsible for lamivudine sulfoxidation in humans are identified as sulfotransferases, other enzymes like monooxygenases have been shown to catalyze the stereoselective sulfoxidation of similar compounds. researchgate.netnih.gov Studies on other sulfur-containing xenobiotics have demonstrated that microbial monooxygenases can produce sulfoxides with high enantiomeric excess, with the specific stereoisomer formed ((R)- or (S)-) depending on the enzyme used. researchgate.net This highlights the potential for high stereoselectivity in the enzymatic formation of this compound.

Impact of Chiral Precursors on Sulfoxide Stereoisomer Distribution

The stereochemistry of the starting material, lamivudine, which is itself a chiral molecule, can influence the distribution of the resulting sulfoxide stereoisomers. The use of an enantiomerically pure precursor can lead to a diastereomerically enriched product. The synthesis of chiral sulfoxides is a well-established field in organic chemistry, with methods often relying on the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the oxidation reaction. illinois.edunih.gov

In the context of lamivudine, which is administered as the enantiomerically pure (-)-cis-(2R,5S)-isomer, the enzymatic oxidation will act on a single enantiomer. google.comnewdrugapprovals.org This inherently limits the possible products to the two diastereomeric sulfoxides, (2R, 5S, S-sulfoxide) and (2R, 5S, R-sulfoxide). The observed prevalence of the trans-sulfoxide metabolite in vivo indicates that the enzymatic process favors the formation of one diastereomer over the other. nih.gov

Analytical Methodologies for Lamivudine Sulfoxide Research

Development and Validation of Chromatographic Techniques for Lamivudine (B182088) Sulfoxide (B87167) Quantification

Chromatographic methods are fundamental in the separation, identification, and quantification of Lamivudine and its related substances, including Lamivudine sulfoxide.

High-Performance Liquid Chromatography (HPLC) Methods for Separation and Detection

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Lamivudine and its impurities. Several stability-indicating HPLC methods have been developed to separate Lamivudine from its degradation products, which would include this compound. These methods are essential for purity testing and stability studies of Lamivudine drug products.

Researchers have developed various HPLC methods, often employing C18 columns with a combination of buffer and organic solvent as the mobile phase. For instance, a study utilized a Reprosil®-pur basic C18 column with a gradient elution of methanol (B129727) and a buffer mixture (ammonium dihydrogen phosphate (B84403) and diammonium hydrogen phosphate) at a flow rate of 1.0 mL/min, with UV detection at 270 nm, to achieve good separation of Lamivudine and its degradation products. ajol.info Another method employed a Hypersil BDS C18 column with a mobile phase of mixed buffer and acetonitrile (B52724) (60:40) at a flow rate of 1.0 ml/min and UV detection at 274 nm. globalresearchonline.net

The validation of these methods is performed according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). globalresearchonline.net For example, one validated method demonstrated linearity for Lamivudine in the range of 3.75–22.50µg/ml, with a percentage recovery of 98% to 102%. globalresearchonline.net

Table 1: Examples of HPLC Methods for Lamivudine and its Impurities

Parameter Method 1 Method 2 Method 3
Column Reprosil®-pur basic C18 (250 mm × 4.6 mm, 5 µm) ajol.info Hypersil BDS C18 (150 X 4.6, 5µ) globalresearchonline.net Waters X-terra RP18 (150 x 4.6 mm, 3.5 mm) innovareacademics.in
Mobile Phase Gradient elution with methanol and a mixture of ammonium (B1175870) dihydrogen phosphate and diammonium hydrogen phosphate buffer (pH 3.9) ajol.info Isocratic elution with mixed buffer and acetonitrile (60:40) globalresearchonline.net Gradient elution with ammonium acetate (B1210297) buffer (pH 5.0) and a methanol/buffer mixture innovareacademics.in
Flow Rate 1.0 mL/min ajol.info 1.0 ml/min globalresearchonline.net 1.0 ml/min innovareacademics.in
Detection UV at 270 nm ajol.info UV at 274 nm globalresearchonline.net UV at 260 nm innovareacademics.in
Linearity Range 80-120 μg/mL (for Lamivudine) ajol.info 3.75–22.50µg/ml (for Lamivudine) globalresearchonline.net Not Specified
Recovery 99.8% (for Lamivudine) ajol.info 98 to 102% (for Lamivudine) globalresearchonline.net 94.6% to 108.2% innovareacademics.in

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS) for Identification and Quantification

For more sensitive and specific identification and quantification of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS) are the methods of choice. These techniques are particularly valuable in complex matrices like plasma and for the characterization of unknown degradation products.

Forced degradation studies of Lamivudine have been conducted using LC-MS/TOF (Time-of-Flight) to identify and characterize degradation products, including the sulfoxide. researchgate.net In these studies, Lamivudine was subjected to stress conditions such as acid, base, and oxidation. researchgate.net The resulting degradation products were separated on a C18 column and their elemental compositions were determined using the accurate mass values from LC-MS/TOF. researchgate.net

LC-MS/MS methods have been developed for the simultaneous quantification of Lamivudine and other antiretroviral drugs in human plasma. nih.govnih.gov These methods often utilize a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.gov For instance, a validated LC-MS/MS method for Lamivudine in human plasma had a linear range of 25-3000 ng/mL. nih.gov Another highly sensitive method reported a lower limit of quantification (LLOQ) of 1 ng/mL in plasma. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler and more cost-effective alternative for the quantification of Lamivudine and its impurities. HPTLC methods have been developed for the simultaneous determination of Lamivudine and other drugs in pharmaceutical dosage forms. asianjpr.comnih.gov

In a typical HPTLC method, separation is achieved on pre-coated silica (B1680970) gel 60 F254 plates. asianjpr.com The mobile phase often consists of a mixture of solvents like methanol, water, and ethyl acetate. asianjpr.com Densitometric analysis is used for quantification at a specific wavelength. For example, one method used a mobile phase of methanol: water: ethyl acetate (4:2:4, v/v/v) with quantification at 233 nm. asianjpr.com The Rf values for Lamivudine and its impurity were found to be distinct, allowing for their separation and quantification. asianjpr.com HPTLC methods are validated for parameters like linearity, precision, accuracy, and specificity. asianjpr.comnih.gov

Table 2: HPTLC Method Parameters for Lamivudine Analysis

Parameter Method 1 asianjpr.com Method 2 nih.gov
Stationary Phase Pre-coated silica gel 60 F254 Pre-coated silica gel GF aluminum TLC plate
Mobile Phase Methanol: water: ethyl acetate (4:2:4, v/v/v) Toluene:ethyl acetate:methanol (4:4:2, v/v/v)
Detection Wavelength 233 nm 276 nm
Rf Value (Lamivudine) 0.76 ± 0.03 0.41 ± 0.03
Linearity Range (Lamivudine) 500-3000 ng/band 50−250 ng/spot
LOD (Lamivudine) 21.24 ng/band 2.23 ng/spot
LOQ (Lamivudine) 64.37 ng/band 7.90 ng/spot

Spectroscopic Approaches in this compound Analysis

Spectroscopic techniques are indispensable for the detection, characterization, and structural elucidation of Lamivudine and its derivatives like the sulfoxide.

UV-Visible Spectrophotometry for Detection and Characterization

UV-Visible spectrophotometry is a straightforward and widely used technique for the detection and quantification of Lamivudine. Lamivudine exhibits a characteristic UV absorbance maximum (λmax) around 271-280 nm. researchgate.netscholars.direct This property is exploited in HPLC-UV detection systems and also in standalone spectrophotometric methods.

UV spectrophotometric methods, such as the Area Under Curve (AUC) method, have been developed and validated for the estimation of Lamivudine in bulk and tablet dosage forms. researchgate.netderpharmachemica.com These methods are simple, cost-effective, and suitable for routine quality control analysis. researchgate.net The linearity of these methods is typically established over a specific concentration range, and they are validated according to ICH guidelines. researchgate.netderpharmachemica.com For instance, a validated UV spectrophotometric method for Lamivudine showed linearity in the concentration range of 10-60 µg/ml. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation and stereochemical analysis of molecules, including Lamivudine and its sulfoxide metabolite. While routine analysis may rely on chromatographic methods, NMR is crucial for confirming the chemical structure of impurities and degradation products.

NMR provides detailed information about the chemical environment of atoms within a molecule. unica.it Techniques like 1H NMR and 13C NMR are fundamental for determining the carbon-hydrogen framework. unica.it More advanced NMR techniques can be employed to establish the stereochemistry of chiral centers, which is critical for pharmacologically active molecules like Lamivudine. The determination of stereochemistry by NMR is a specialized area of analysis. smashnmr.org For complex structural problems, computational prediction of NMR data can be a valuable aid. researchgate.net Although specific NMR data for this compound is not detailed in the provided context, the principles of NMR spectroscopy make it an essential technique for its unambiguous identification and characterization.

Sample Preparation and Matrix Effects in Biological and Chemical Research Samples

The accurate quantification of this compound in biological and chemical matrices is contingent upon meticulous sample preparation to minimize interference and matrix effects. The inherent complexity of these samples necessitates robust extraction and purification strategies to ensure the reliability and validity of analytical results.

Extraction and Purification Strategies for this compound from Complex Matrices

The extraction of this compound from complex biological matrices such as plasma, urine, and tissue homogenates, as well as from chemical reaction mixtures, is a critical first step in its analysis. The choice of extraction technique is dictated by the physicochemical properties of the sulfoxide metabolite, the nature of the matrix, and the sensitivity requirements of the analytical method. Commonly employed strategies include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protein Precipitation (PPT) is a relatively simple and rapid method often used for plasma and serum samples. It involves the addition of an organic solvent, such as acetonitrile or methanol, or an acid, like trichloroacetic acid, to precipitate proteins. After centrifugation, the supernatant containing the analyte can be directly injected into the analytical system or subjected to further cleanup. While straightforward, PPT may not provide the cleanest extracts, potentially leading to significant matrix effects in sensitive detection methods like mass spectrometry.

Liquid-Liquid Extraction (LLE) offers a higher degree of selectivity compared to PPT. This technique partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of organic solvent is crucial and depends on the polarity of this compound. Given its increased polarity compared to the parent drug, lamivudine, a more polar extraction solvent may be required for efficient recovery.

Solid-Phase Extraction (SPE) is a highly effective and widely used technique for the extraction and purification of lamivudine and its metabolites from biological fluids. Current time information in Bangalore, IN. It offers superior cleanup and concentration of the analyte compared to PPT and LLE. For this compound, reversed-phase SPE cartridges (e.g., C18) are commonly employed. The general procedure involves conditioning the cartridge, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte of interest with a stronger organic solvent. Current time information in Bangalore, IN. Optimization of the wash and elution solvents is critical to achieve high recovery of this compound while minimizing the co-extraction of endogenous matrix components. For instance, a study on lamivudine extraction from biological samples utilized Oasis HLB extraction cartridges, which were equilibrated with methanol and water, followed by sample loading, washing with water and 5% methanol, and elution with acetonitrile. Current time information in Bangalore, IN. Such a method would likely be a good starting point for optimizing the extraction of the more polar sulfoxide metabolite.

The purification of this compound, particularly when synthesized as a reference standard or isolated from degradation studies, often involves chromatographic techniques. Preparative high-performance liquid chromatography (HPLC) is a powerful tool for obtaining highly pure fractions of the sulfoxide. The selection of the stationary and mobile phases is critical for achieving the desired separation from the parent drug and other impurities.

Extraction TechniquePrincipleAdvantagesDisadvantagesSuitability for this compound
Protein Precipitation (PPT) Precipitation of matrix proteins using organic solvents or acids.Simple, fast, and inexpensive.May result in significant matrix effects due to co-extracted interferences.Suitable for initial screening or when high-throughput is required, but may need further cleanup.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Good selectivity and provides cleaner extracts than PPT.Can be labor-intensive and may use large volumes of organic solvents.Effective, but requires careful selection of the organic solvent due to the polarity of the sulfoxide.
Solid-Phase Extraction (SPE) Adsorption of the analyte onto a solid sorbent, followed by selective elution.High recovery, excellent cleanup, and allows for analyte concentration.Can be more expensive and time-consuming than PPT or LLE.Highly suitable for obtaining clean extracts from complex biological matrices, leading to reduced matrix effects. Current time information in Bangalore, IN.
Preparative HPLC Chromatographic separation on a preparative scale.Provides very high purity of the isolated compound.Requires specialized equipment and can be a lengthy process.Ideal for the purification of synthesized this compound reference standards.

Challenges in Metabolite-Specific Analytical Method Development

The development of a robust and reliable analytical method specifically for this compound presents several challenges. These challenges stem from the inherent properties of the metabolite and its presence in a complex mixture with the parent drug and other related substances.

Chromatographic Separation: A primary challenge is achieving adequate chromatographic separation of this compound from its parent drug, lamivudine, and other potential degradation products or metabolites. Due to their structural similarity, with the only difference being the oxidation of the sulfur atom, their chromatographic behavior can be very similar. This necessitates the careful optimization of chromatographic conditions, including the choice of the stationary phase (e.g., C18, phenyl), mobile phase composition (including organic modifier and pH), and column temperature. Current time information in Bangalore, IN. Stability-indicating assay methods developed for lamivudine, which are designed to separate the parent drug from its degradation products, provide a good foundation for developing a method for the sulfoxide. scholars.directderpharmachemica.com Forced degradation studies, particularly under oxidative conditions, are crucial for generating the sulfoxide metabolite and confirming the resolving power of the analytical method. scholars.direct Studies have shown that lamivudine degrades extensively under oxidative conditions, leading to the formation of additional peaks in the chromatogram. scholars.direct

Matrix Effects in Mass Spectrometry: When using highly sensitive detection techniques like tandem mass spectrometry (LC-MS/MS), matrix effects can be a significant issue. Endogenous components from the biological matrix can co-elute with this compound and either suppress or enhance its ionization, leading to inaccurate quantification. A study on lamivudine analysis in rat plasma noted the occurrence of ion amplification, highlighting the importance of evaluating and mitigating matrix effects. Current time information in Bangalore, IN. The use of stable isotope-labeled internal standards, which co-elute with the analyte and experience similar matrix effects, is a common and effective strategy to compensate for these variations. Furthermore, meticulous sample cleanup, as achieved through SPE, is essential to minimize the introduction of interfering substances into the mass spectrometer. Current time information in Bangalore, IN.

Availability of Reference Standards: The accurate quantification of this compound requires a well-characterized reference standard. While this compound is available commercially as an analytical standard, its synthesis and purification can be challenging. The sulfoxide exists as diastereomers, (3S)-sulfoxide and (3R)-sulfoxide, due to the chiral center at the sulfur atom. The separation and characterization of these individual diastereomers are necessary for a comprehensive understanding of their respective pharmacokinetic and pharmacodynamic profiles.

Stability of the Analyte: The stability of this compound in biological samples during collection, processing, and storage must be thoroughly evaluated. Degradation of the analyte can lead to underestimation of its concentration. Stability studies should assess the impact of freeze-thaw cycles, short-term and long-term storage conditions on the integrity of the sulfoxide metabolite in the matrix. Current time information in Bangalore, IN. For instance, the stability of the parent drug, lamivudine, has been assessed under various storage conditions to ensure the reliability of pharmacokinetic data. Current time information in Bangalore, IN. Similar validation would be imperative for its sulfoxide metabolite.

ChallengeDescriptionMitigation Strategies
Chromatographic Separation Difficulty in separating this compound from the parent drug and other related compounds due to structural similarity.Optimization of HPLC/UPLC conditions (column, mobile phase, temperature); use of stability-indicating methods. scholars.directderpharmachemica.com
Matrix Effects (LC-MS/MS) Co-eluting endogenous components from the matrix interfering with the ionization of the analyte, leading to inaccurate quantification.Thorough sample cleanup (e.g., SPE); use of stable isotope-labeled internal standards; evaluation of matrix effects during method validation. Current time information in Bangalore, IN.
Reference Standard Availability Need for a pure and well-characterized reference standard for accurate quantification, including individual diastereomers.Synthesis and purification of the sulfoxide; commercial availability of analytical standards.
Analyte Stability Potential for degradation of this compound in biological samples during handling and storage.Comprehensive stability testing under various conditions (freeze-thaw, short-term, long-term storage). Current time information in Bangalore, IN.

Degradation Studies and Stability Research Relevant to Lamivudine Sulfoxide

Kinetic Studies of Lamivudine (B182088) Sulfoxide (B87167) Formation and Degradation in Controlled Environments

Kinetic studies have primarily focused on the rate of degradation of the parent drug, Lamivudine, which leads to the formation of its impurities, including the sulfoxide. Research indicates that the degradation of Lamivudine under both alkaline and oxidative stress conditions follows first-order kinetics. derpharmachemica.comresearchgate.net

In studies involving advanced oxidation processes (AOPs), such as UV/H₂O₂, the degradation of Lamivudine was shown to fit well with pseudo-first-order kinetic models. derpharmachemica.comanantlabs.com In one such experiment, the UV/H₂O₂ process resulted in a 97.33% degradation of Lamivudine after 180 minutes of treatment. anantlabs.com These kinetic models are crucial for predicting the drug's shelf-life and understanding its degradation profile over time. While the kinetics of Lamivudine's degradation to form the sulfoxide are studied, detailed kinetic research on the subsequent degradation of the isolated Lamivudine sulfoxide impurity in controlled, non-biological environments is not extensively available in the reviewed literature.

Degradation ProcessKinetic ModelKey FindingsReference
Alkaline Degradation First-Order KineticsRate constant and half-life were determined. derpharmachemica.comresearchgate.net
Oxidative Degradation First-Order KineticsRate constant and half-life were determined. derpharmachemica.comresearchgate.net
**Advanced Oxidation (UV/H₂O₂) **Pseudo-First-Order Model97.33% degradation of Lamivudine after 180 min. derpharmachemica.comanantlabs.com

Influence of Environmental Factors on Sulfoxide Stability in Non-Biological Systems

The stability of the this compound compound itself, once formed, is a key consideration for ensuring the quality of the drug substance and product. Information from suppliers of the impurity standard indicates that this compound is hygroscopic, meaning it tends to absorb moisture from the air. cymitquimica.com

For storage, it is recommended that the compound be kept at 2-8°C for long-term stability, although it is considered stable under ambient conditions for transport. Beyond these general handling guidelines, detailed scientific studies on the influence of specific environmental factors such as pH, temperature, and light on the stability and degradation kinetics of isolated this compound in non-biological systems are not widely published.

Computational and Theoretical Chemistry Approaches in Lamivudine Sulfoxide Research

Molecular Modeling and Dynamics Simulations of Sulfoxide (B87167) Formation and Interactions

Molecular modeling and dynamics simulations are powerful tools for investigating the formation of lamivudine (B182088) sulfoxide and its subsequent interactions at a molecular level. While specific studies focusing solely on the molecular dynamics of lamivudine sulfoxide formation are not extensively detailed in the provided results, the metabolism of lamivudine to its sulfoxide metabolite is a known pathway. acs.orgfrontiersin.org This transformation is catalyzed by sulfotransferase enzymes. frontiersin.orgresearchgate.net

Molecular dynamics simulations have been more broadly applied to the parent compound, lamivudine, to understand its interactions with various biological targets. For instance, simulations have been used to explore the stability of lamivudine within the binding sites of proteins like EGFR, RIPK1, and RIPK3, revealing limitations in its stability and binding affinity in its free form. acs.org These studies highlight the importance of specific interactions, such as hydrophobic interactions, in determining the stability of the drug-receptor complex. acs.org Similar computational approaches could be invaluable in elucidating the specific enzymatic steps and interactions involved in the oxidation of the sulfur atom in the oxathiolane ring of lamivudine to form this compound.

Quantum Chemical Calculations for Conformational Analysis and Spectroscopic Property Prediction

Quantum chemical calculations have been instrumental in analyzing the conformational landscape and predicting the spectroscopic properties of lamivudine and could be similarly applied to its sulfoxide metabolite.

Conformational Analysis: Early computational studies on lamivudine identified four stable conformers, stabilized by intramolecular hydrogen bonds. nih.gov The energy difference between the most and least stable conformers was found to be relatively small, suggesting conformational flexibility. nih.gov Quantum chemical calculations, often employing Density Functional Theory (DFT), have been used to identify the conformers of lamivudine in its powdered form by correlating calculated vibrational frequencies with experimental Raman spectroscopy data. nih.gov These methods allow for the determination of the optimized molecular geometry and bond orders. nih.gov

Spectroscopic Property Prediction: Quantum chemical methods are also used to predict spectroscopic properties. For lamivudine, calculations have been performed to determine its spectral characteristics, which are then compared with experimental data from FTIR and NMR spectroscopy. nih.gov The gauge-including atomic orbital (GIAO) method, for example, has been used to calculate nuclear magnetic shielding constants. nih.gov Such theoretical predictions are crucial for interpreting experimental spectra and confirming the molecular structure.

While direct quantum chemical studies on this compound are not extensively covered in the search results, the methodologies applied to lamivudine are directly transferable. These calculations would be essential for understanding how the introduction of the sulfoxide group alters the molecule's conformation, electronic structure, and, consequently, its spectroscopic signatures.

Structure-Activity Relationship (SAR) Studies on this compound (focus on structural basis for observed pharmacological inactivity)

The pharmacological inactivity of this compound is a key aspect of its profile. nih.govnih.gov While direct SAR studies on a series of this compound analogs are not available, the structural differences between lamivudine and its sulfoxide metabolite provide a clear basis for its lack of activity.

The antiviral activity of lamivudine relies on its intracellular phosphorylation to the active triphosphate form, lamivudine triphosphate (3TC-TP). pharmgkb.orgfip.org This active metabolite then acts as a competitive inhibitor of viral reverse transcriptase, leading to the termination of the growing viral DNA chain. pharmgkb.orgwikipedia.org

The formation of this compound involves the oxidation of the sulfur atom in the 1,3-oxathiolane (B1218472) ring. nih.gov This chemical modification likely has several consequences that contribute to its pharmacological inactivity:

Altered Shape and Steric Hindrance: The addition of an oxygen atom to the sulfur changes the geometry and size of the oxathiolane ring. This alteration can prevent the molecule from fitting correctly into the active site of the kinases required for its initial phosphorylation. Without the first phosphorylation step to lamivudine monophosphate, the subsequent conversion to the active triphosphate form is blocked.

Modified Electronic Properties: The sulfoxide group is more polar and has a different electronic distribution compared to the original thioether. This change in electronic properties can affect the molecule's ability to form the necessary interactions, such as hydrogen bonds, with the amino acid residues in the active site of the phosphorylating enzymes or the viral reverse transcriptase itself.

Essentially, the structural integrity of the oxathiolane ring in its original thioether form is crucial for the molecule to be recognized and processed by the cellular machinery that activates it. The oxidation to the sulfoxide disrupts this recognition, rendering the molecule inactive as an antiviral agent.

Future Directions and Emerging Research Avenues for Lamivudine Sulfoxide

Development of Novel Analytical Probes for Ultrasensitive Detection

The precise and sensitive detection of lamivudine (B182088) sulfoxide (B87167) is crucial for understanding its pharmacokinetics and clinical relevance. Current analytical methods, often centered around high-performance liquid chromatography (HPLC) and mass spectrometry (MS), provide a solid foundation for quantification. researchgate.netresearchgate.net However, the development of novel analytical probes promises to push the boundaries of detection to ultrasensitive levels.

Future research is likely to focus on:

Aptasensors: These are oligonucleotide or peptide molecules that bind to a specific target molecule. The development of aptamers with high affinity and specificity for lamivudine sulfoxide could lead to highly sensitive and selective detection methods. sci-hub.se

Enzyme-based biosensors: The activity of specific enzymes that interact with this compound could be harnessed for detection. For instance, assays targeting the enzymatic activity of viral enzymes like HIV reverse transcriptase could be adapted to detect the influence of metabolites. nih.gov

Advanced Mass Spectrometry Techniques: The use of micro-LC-MS/MS and other high-resolution mass spectrometry methods can enhance the sensitivity and specificity of detecting low-level metabolites like this compound in complex biological matrices. mdpi.com

These advanced analytical tools will be instrumental in elucidating the subtle roles of this compound in the body.

Exploration of Less-Common Biotransformation Pathways

While the formation of this compound is a known metabolic pathway, the full spectrum of its biotransformation is yet to be completely understood. fip.orgacs.org Lamivudine is primarily excreted unchanged, and its metabolism by cytochrome P450 enzymes is considered minimal. acs.orgnih.govontosight.ai However, minor metabolic pathways can have significant clinical implications.

Emerging research in this area may investigate:

Role of Gut Microbiota: The diverse enzymatic machinery of the gut microbiome could play a role in the further metabolism of this compound.

Phase II Conjugation Reactions: Beyond sulfoxidation, exploration of other phase II reactions like glucuronidation or sulfation of lamivudine and its sulfoxide metabolite could reveal new metabolic fates. scielo.br

Enzymatic Stereoselectivity: Investigating the specific enzymes responsible for the formation of different stereoisomers of this compound can provide insights into metabolic variability among individuals. rsc.org

A deeper understanding of these less-common biotransformation pathways will contribute to a more comprehensive metabolic profile of lamivudine.

Advanced Stereochemical Synthesis and Characterization Techniques

Lamivudine itself is a chiral molecule, and the oxidation of the sulfur atom in its 1,3-oxathiolane (B1218472) ring to a sulfoxide introduces another chiral center. europa.euacs.org This results in the potential for multiple stereoisomers of this compound. The biological activity and toxicological profiles of these stereoisomers can differ significantly.

Future research will likely focus on:

Stereoselective Synthesis: Developing novel and efficient synthetic methods to produce specific stereoisomers of this compound in high purity. nih.govresearchgate.netgoogle.com This is crucial for studying the individual properties of each isomer. Techniques like using chiral auxiliaries or enzyme-catalyzed reactions are promising avenues. nih.gov

Advanced Characterization: Employing sophisticated analytical techniques to separate and characterize the different stereoisomers. Chiral chromatography methods, such as ultra-high performance supercritical fluid chromatography (UHPSFC), are powerful tools for this purpose. researchgate.net

Computational Modeling: Using computational methods to predict the stereochemical outcomes of reactions and to understand the structural basis for the differential activities of the isomers.

The ability to synthesize and characterize individual stereoisomers is fundamental to understanding their specific biological roles.

Role of this compound in Environmental Chemistry

The increasing use of pharmaceuticals has led to their detection in the environment, raising concerns about their potential ecological impact. acs.orgresearchgate.net Lamivudine has been identified in environmental samples, and understanding the fate of its metabolites, such as this compound, is an important area of environmental chemistry research. researchgate.netmedrxiv.org

Key research questions include:

Environmental Fate and Transport: Investigating the stability, degradation, and transport of this compound in aquatic systems. keionline.org Studies have shown that lamivudine itself can be stable under certain environmental conditions. researchgate.net

Ecotoxicity: Assessing the potential toxicity of this compound to aquatic organisms and other non-target species. lgcstandards.com

Biotransformation in the Environment: Determining whether microorganisms in soil and water can further metabolize this compound and what transformation products are formed. acs.org

This research is vital for a comprehensive environmental risk assessment of lamivudine and its metabolites.

Application of Artificial Intelligence and Machine Learning in Metabolite Prediction and Characterization

Future applications in this domain include:

Metabolite Prediction: Using ML models to predict potential metabolites of lamivudine, including less common ones, based on its chemical structure and known metabolic reactions. nih.govresearchgate.net

Characterization from Complex Data: Applying deep learning algorithms to analyze complex analytical data (e.g., from mass spectrometry) to identify and characterize novel metabolites. mdpi.com

Predicting Biological Activity: Developing AI models to predict the biological activity or potential toxicity of this compound and its isomers, helping to prioritize further experimental investigation. bu.edunih.gov

The integration of AI and ML will accelerate the pace of research and provide deeper insights into the properties and significance of this compound.

Q & A

Q. What experimental protocols are recommended for synthesizing Lamivudine sulfoxide with high enantiomeric purity?

Methodological Answer: Synthesis should follow chiral resolution techniques such as asymmetric oxidation or enzymatic catalysis. Use polarimetric analysis or chiral HPLC to monitor enantiomeric excess (e.g., Chiralpak® columns). Validate purity via 1^1H/13^13C NMR and mass spectrometry, ensuring alignment with literature-reported spectral data . Table 1: Key Parameters for Synthesis Optimization

ParameterOptimization StrategyValidation Method
Reaction SolventTest polar aprotic solvents (e.g., DMSO, DMF)HPLC retention time analysis
Catalyst LoadingVary between 0.5–5 mol%Yield and enantiomeric excess (EE)
TemperatureScreen 25–80°CKinetic monitoring via TLC

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Conduct forced degradation studies using accelerated stability protocols. Prepare solutions at pH 1–13 (HCl/NaOH buffers) and incubate at 40°C/75% RH. Monitor degradation via UPLC-PDA and identify byproducts using high-resolution mass spectrometry (HRMS). Apply Arrhenius kinetics to predict shelf-life .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

Methodological Answer: Use LC-MS/MS with isotopic internal standards (e.g., 13^{13}C-labeled this compound) to minimize matrix effects. Validate methods per ICH guidelines for linearity (1–100 ng/mL), precision (RSD <15%), and recovery (>80%). Cross-validate with ELISA for cross-matrix consistency .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s metabolic pathways across in vitro and in vivo models?

Methodological Answer: Perform interspecies comparative studies using hepatocyte microsomes and transgenic animal models. Employ tracer techniques (e.g., 14^{14}C-labeled compounds) to track metabolite formation. Use Bayesian statistical models to reconcile discrepancies, accounting for enzyme polymorphisms and bioavailability differences .

Q. What mechanistic studies are critical for elucidating this compound’s role in oxidative stress modulation?

Methodological Answer: Design assays to measure ROS scavenging (e.g., DCFH-DA fluorescence) and glutathione depletion in primary cell lines. Combine with siRNA knockdown of Nrf2/KEAP1 pathways to validate target engagement. Correlate findings with transcriptomic profiling (RNA-seq) to identify downstream effector genes .

Q. How can computational models improve the prediction of this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Methodological Answer: Develop physiologically based pharmacokinetic (PBPK) models using software like GastroPlus®. Incorporate in vitro permeability (Caco-2 assays) and plasma protein binding data. Validate against clinical PK data using Monte Carlo simulations to account for interpatient variability .

Methodological Frameworks

  • Data Interpretation : For conflicting results, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
  • Experimental Design : Use PICO (Population, Intervention, Comparison, Outcome) to structure degradation or efficacy studies .
  • Reporting Standards : Follow Beilstein Journal guidelines for experimental reproducibility, including raw data in supplementary files and cross-tabulated results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.